

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid

Cat. No.: B1393056

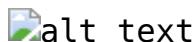
[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid**

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows necessitates a comprehensive understanding of their handling and safety profiles. This guide provides a detailed examination of the safety considerations for **2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid** (CAS No: 131748-96-6), moving beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in authoritative data.

Hazard Identification and Core Risk Profile

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid is a solid chemical that, while not possessing acute toxicity, presents significant irritant hazards that demand stringent control measures in a laboratory setting.^{[1][2]} The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our risk assessment.^[1]


GHS Classification

A thorough understanding of the GHS classification is the first step in a robust risk assessment. This compound is classified as a warning-level hazard, primarily due to its irritant properties upon contact.^[1]

Classification	Category	Hazard Statement	Description
Skin Irritation	2	H315: Causes skin irritation	Contact may lead to inflammation, characterized by itching, scaling, redness, or blistering. [1] [2]
Eye Irritation	2A	H319: Causes serious eye irritation	Direct contact can cause redness, pain, and potentially severe eye damage. [1] [2]
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation	Inhalation of dust or powder can irritate the lungs and respiratory system. [1] [2]

Signal Word: Warning[\[1\]](#)

Pictogram:

The Causality of Risk: A Practical Perspective

From an application standpoint, the primary risk associated with this compound stems from its physical form as a solid or powder. The generation of airborne dust during weighing or transfer operations is the most likely route for respiratory and eye exposure. Skin contact is a risk during any handling procedure. Therefore, all safety protocols must be designed around the principle of containment and the prevention of dust dispersal.

The following workflow illustrates the essential logic for conducting a risk assessment before handling this compound.

Phase 1: Pre-Experimental Planning

Review GHS Hazards
(H315, H319, H335)

Identify Potential Exposure Routes
(Inhalation, Skin, Eyes)

Evaluate Task-Specific Risks
(Weighing, Transfer, Reaction Setup)

Phase 2: Implementing Controls

Select Engineering Controls
(Certified Fume Hood)

Define PPE Requirements
(Gloves, Goggles, Lab Coat)

Phase 3: Emergency Preparedness

Locate Safety Equipment
(Eyewash, Safety Shower)

Review First-Aid Protocols
(Spill, Exposure)

Proceed with Experiment

[Click to download full resolution via product page](#)

Caption: Risk assessment workflow prior to handling the compound.

Safe Handling, Storage, and Engineering Controls

Effective safety protocols are built on a foundation of proper handling procedures and engineering controls designed to minimize or eliminate exposure.

Engineering Controls

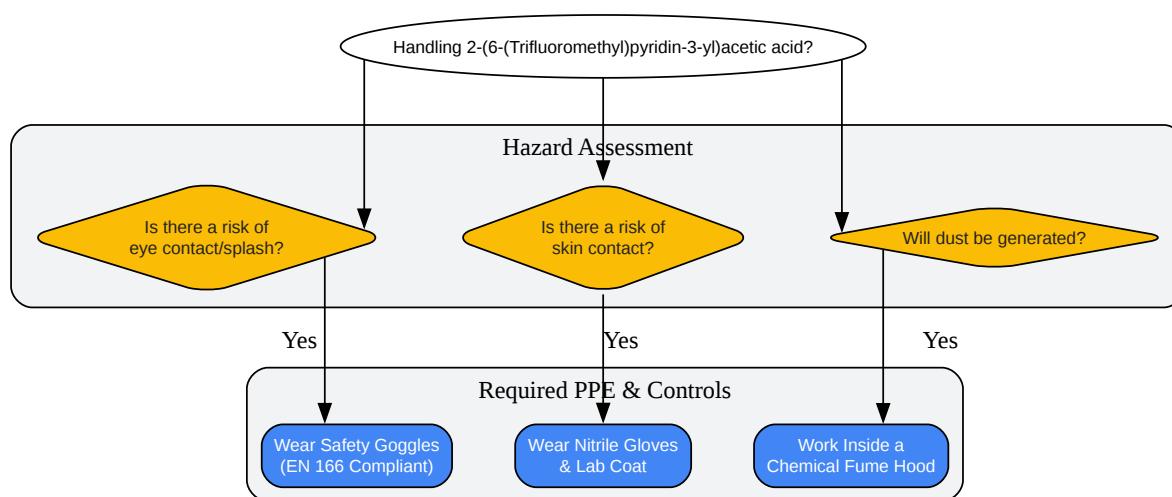
The single most critical engineering control for this compound is the use of a properly functioning and certified chemical fume hood.[\[1\]](#) All manipulations that could generate dust, including weighing, transferring, and adding to a reaction vessel, must be performed within a fume hood. This prevents the inhalation of airborne particles and contains any minor spills. The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[\[3\]](#)

Handling Protocols

- Avoid Dust Generation: Handle the compound gently to minimize the formation of dust.[\[1\]](#)
- Ventilation: Use only in well-ventilated areas, specifically a chemical fume hood.[\[1\]](#)
- Hygiene: Wash hands thoroughly after handling the product and before breaks.[\[1\]](#)
Contaminated clothing should be removed immediately and washed before reuse.[\[1\]](#)
- Incompatible Substances: Avoid contact with strong oxidizing agents.[\[1\]](#)

Storage Conditions

Proper storage is crucial for maintaining the chemical's stability and ensuring safety.


- Container: Store in a tightly-closed container when not in use.[\[1\]](#)
- Environment: Keep in a cool, dry, and well-ventilated area.[\[1\]](#)
- Separation: Store away from incompatible substances like strong oxidizing agents.[\[1\]](#)

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense against exposure. The selection of appropriate PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

- Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as NIOSH (US) or EN 166 (EU).[\[4\]](#)
- Skin Protection:
 - Gloves: Wear impervious protective gloves (e.g., nitrile) inspected for integrity prior to use.[\[4\]](#)
 - Clothing: A lab coat or other protective clothing is mandatory to prevent skin contact.[\[1\]](#)
- Respiratory Protection: While engineering controls are primary, if dust generation is unavoidable or in the event of a spill, a NIOSH-approved respirator may be necessary.[\[5\]](#)

The following diagram outlines the decision-making process for selecting the correct level of PPE.

[Click to download full resolution via product page](#)

Caption: Logic diagram for selecting appropriate PPE and controls.

Emergency Response Protocols

In the event of accidental exposure or a spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

The following table summarizes the immediate actions to be taken upon exposure. In all cases, consult a physician and show them the Safety Data Sheet.[\[1\]](#)

Exposure Route	Protocol
Inhalation	<ol style="list-style-type: none">1. Immediately move the person to fresh air.[1][2]If breathing is difficult, give oxygen.[1][3]If not breathing, give artificial respiration.[1][4]Obtain immediate medical aid.[1]
Skin Contact	<ol style="list-style-type: none">1. Immediately remove any contaminated clothing.[1][2]Flush skin with running water for at least 15 minutes.[1][3]Wash clothing before reuse.[1][4]Obtain immediate medical aid.[1]
Eye Contact	<ol style="list-style-type: none">1. Immediately flush open eyes with running water for at least 15 minutes.[1][2]Remove contact lenses if present and easy to do so; continue rinsing.[1][3]Obtain immediate medical aid.[1]
Ingestion	<ol style="list-style-type: none">1. Do NOT induce vomiting without medical advice.[1][2]Rinse mouth with water.[1][3]Never give anything by mouth to an unconscious person.[1][4]Obtain immediate medical aid.[1]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[\[1\]](#)

- Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[[1](#)]
- Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[[1](#)]

Accidental Release Measures (Spill Protocol)

- Ensure Safety: Wear full personal protective equipment (see Section 3) and keep unprotected personnel away.[[1](#)]
- Ventilate: Ensure adequate ventilation of the area.
- Containment: Prevent further leak or spill if it is safe to do so. Do not let the product enter drains, waterways, or soil.[[1](#)]
- Cleanup: Carefully sweep up, vacuum, or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled disposal container.[[1](#)]
- Disposal: Consult local regulations for the proper disposal of the waste material.[[1](#)]

Chemical Properties & Stability

While a full toxicological profile is not available, understanding the known physical and chemical properties is essential for safe handling and use in experimental design.[[1](#)]

Property	Value
Molecular Formula	C8H6F3NO2
Molecular Weight	205.13
Chemical Stability	Stable under recommended storage temperatures and pressures. [1]
Conditions to Avoid	Dust generation. [1]
Incompatible Materials	Strong oxidizing agents. [1]
Hazardous Decomposition	Carbon oxides, Nitrogen oxides, Hydrogen fluoride. [1]

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with federal, state, and local regulations.[\[1\]](#)[\[3\]](#) Dispose of the contents and container to an approved waste disposal plant.[\[1\]](#) Do not dispose of with household garbage or allow the product to reach the sewage system.[\[3\]](#) It is the responsibility of the waste generator to properly characterize all waste materials.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. jubilantingrevia.com [jubilantingrevia.com]

- To cite this document: BenchChem. [2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1393056#2-6-trifluoromethyl-pyridin-3-yl-acetic-acid-safety-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com